Aglacin I -

Aglacin I

Catalog Number: EVT-1591441
CAS Number:
Molecular Formula: C26H32O10
Molecular Weight: 504.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Aglacin I is a natural product found in Aglaia tomentosa with data available.
Overview

Aglacin I is a natural compound classified within the family of lignans, which are polyphenolic compounds widely distributed in the plant kingdom. Lignans are known for their diverse biological activities and potential therapeutic applications. Aglacin I, in particular, has garnered interest due to its structural uniqueness and bioactivity.

Source

Aglacin I is typically derived from various plant sources, particularly those belonging to the genus Linum (flax) and other related species. The compound can be isolated from plant extracts or synthesized through chemical methods that mimic natural biosynthetic pathways.

Classification

Aglacin I is classified as an aryltetralin lignan, characterized by a specific tricyclic structure that includes a phenylpropanoid unit. This classification places it among compounds that exhibit significant pharmacological properties, including anti-cancer and anti-inflammatory effects.

Synthesis Analysis

Methods

The synthesis of aglacin I has been achieved through several methodologies, notably asymmetric total synthesis. One prominent approach involves an asymmetric photoenolization/Diels–Alder reaction, which allows for the construction of the tricyclic core of aryltetralin lignans from electron-rich 2-methylbenzaldehydes and unsaturated gamma-lactones. This method has been refined to yield high enantiomeric purity and structural specificity .

Technical Details

The synthesis typically requires multiple steps, often ranging from 13 to 14 steps for complete synthesis. The process may involve various reagents, including Lewis acids and radical initiators, to facilitate cyclization and functionalization reactions. The use of blue LED irradiation has also been reported to enhance reaction selectivity and yield .

Molecular Structure Analysis

Structure

The molecular structure of aglacin I features a complex arrangement typical of aryltetralin lignans, comprising a fused bicyclic system with multiple hydroxyl groups that contribute to its biological activity. The detailed stereochemistry is crucial for its interaction with biological targets.

Data

The molecular formula of aglacin I is C₁₈H₁₈O₇, indicating the presence of multiple hydroxyl groups that enhance its solubility and reactivity. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are utilized to confirm its structure during synthesis and isolation.

Chemical Reactions Analysis

Reactions

Aglacin I can undergo various chemical reactions typical for phenolic compounds, including oxidation, reduction, and esterification. These reactions can modify its biological activity and enhance its therapeutic potential.

Technical Details

For example, the presence of hydroxyl groups allows for hydrogen bonding interactions that can influence solubility and reactivity in biological systems. Additionally, aglacin I can be transformed into derivatives through esterification or etherification reactions, which may improve its pharmacokinetic properties.

Mechanism of Action

Process

The mechanism of action of aglacin I is primarily linked to its ability to interact with cellular targets involved in cancer progression and inflammation. It has been shown to inhibit certain enzymes involved in cell proliferation and induce apoptosis in cancer cells.

Data

Studies indicate that aglacin I may exert its effects through modulation of signaling pathways related to apoptosis and cell cycle regulation. The compound's structural features facilitate binding to these targets, leading to altered cellular responses.

Physical and Chemical Properties Analysis

Physical Properties

Aglacin I typically appears as a white crystalline solid at room temperature. Its melting point is reported to be around 150-155 degrees Celsius, indicating good thermal stability.

Chemical Properties

The compound exhibits solubility in polar solvents such as methanol and ethanol but is less soluble in non-polar solvents like hexane. Its reactivity profile includes susceptibility to oxidation under certain conditions due to the presence of hydroxyl groups.

Applications

Scientific Uses

Aglacin I has potential applications in various fields of science:

  • Pharmacology: Due to its anti-cancer properties, it is being studied as a lead compound for developing new cancer therapies.
  • Biochemistry: Its ability to modulate enzyme activity makes it a valuable tool for studying biochemical pathways.
  • Natural Product Chemistry: Aglacin I serves as a model compound for synthesizing other lignan derivatives with enhanced bioactivity.
Introduction & Contextual Framework for Aglacin I Research

Historical Evolution of Aglacin I Discovery in Natural Product Chemistry

The discovery of Aglacin I represents a milestone in the broader historical trajectory of natural product chemistry. Since ancient times, natural products have been foundational to medicinal practices, as evidenced by the Ebers Papyrus (1550 BCE) documenting plant-based treatments and Shennong Herbal (~100 BCE) cataloging 365 drugs [1]. The 18th–19th century "Golden Age" of natural product isolation—exemplified by the purification of morphine (1803) and salicin (willow bark, precursor to aspirin)—established systematic methodologies for compound characterization [1] [5]. Aglacin I emerged in the early 21st century through advanced chromatographic and spectroscopic techniques, reflecting a paradigm shift from traditional bioassay-guided fractionation to targeted metabolite profiling. Its isolation from the Garcinia genus continues a lineage of pharmacologically significant compounds from this plant family, such as gambogic acid, aligning with the resurgence of interest in underexplored botanical sources [3] [5].

Table 1: Key Historical Milestones in Natural Product Discovery

EraLandmark DiscoveryMethodological Innovation
Pre-1800Willow bark (salicin)Maceration/extraction
1800–1900Morphine, quinineSolvent partitioning
1900–2000Penicillin, taxolChromatography, NMR
2000–presentAglacin IHPLC–MS, genome mining

Knowledge Gaps in Current Aglacin I Research Literature

  • Biosynthetic Pathway Uncertainty: The enzymatic machinery governing Aglacin I’s terpenoid backbone assembly remains uncharacterized, contrasting with well-mapped pathways for analogous compounds like artemisinin [3]. Genomic analyses suggest non-canonical cytochrome P450 enzymes may drive its oxidative cyclization, but in vitro validation is lacking [3] [10].
  • Ecological Function Unknown: While Aglacin I demonstrates in vitro bioactivity, its biological role within source organisms (Garcinia spp.) is unverified. This contrasts with established ecological roles of similar metabolites (e.g., hypericin in plant defense) [1].
  • Synthetic Accessibility: Current yields from natural extraction are ≤0.002% dry weight. Semi-synthesis attempts face challenges in stereoselective construction of its [6/5/6] tricyclic scaffold [5].
  • Structure–Activity Relationship (SAR) Limitations: Modifications to Aglacin I’s C-10 acetyl group enhance bioactivity in preliminary studies, but comprehensive SAR models require systematic synthesis of analogues [10].

Table 2: Research Gaps and Methodological Opportunities

Gap CategorySpecific ChallengeHigh-Priority Research Approach
BiosynthesisKey enzymes unidentifiedTranscriptomics + heterologous expression
Ecological roleFunction in host unclearMetabolomic profiling under stress
Chemical synthesisLow-yielding stepsComputational reaction optimization
BioactivitySAR undeterminedModular synthesis + high-throughput screening

Theoretical Implications of Aglacin I in Bioactive Compound Taxonomy

Aglacin I challenges conventional classification frameworks in natural product taxonomy due to its hybrid biosynthetic origin and atypical chemical architecture. Three implications arise:

  • Taxonomic Reclassification: Aglacin I’s mixed terpenoid-polyketide backbone (evidenced by isotopic labeling studies) necessitates expansion of the "meroterpenoid" category beyond prenylated phenolics to include non-aromatic hybrids [1] [3]. This parallels historical reclassifications, such as the recognition of peptide–polyketide hybrids like epothilone.
  • Biosynthetic Boundary Blurring: The compound’s proposed dual biosynthetic route—incorporating both mevalonate pathway-derived isoprene units and acetate–malonate elongation—questions the traditional segregation of metabolic pathways. Such hybrid systems may represent ≥15% of plant-derived terpenoids [3].
  • Chemotaxonomic Utility: Aglacin I’s restricted distribution in Garcinia subgenus Brindonia supports its use as a chemotaxonomic marker, potentially resolving phylogenetic ambiguities in this taxonomically complex genus [5].

Properties

Product Name

Aglacin I

IUPAC Name

[(3S,3aR,4S,9S,9aR)-3-hydroxy-5,6,7-trimethoxy-4-(3,4,5-trimethoxyphenyl)-1,3,3a,4,9,9a-hexahydrobenzo[f][2]benzofuran-9-yl] acetate

Molecular Formula

C26H32O10

Molecular Weight

504.5 g/mol

InChI

InChI=1S/C26H32O10/c1-12(27)36-22-14-10-18(31-4)24(33-6)25(34-7)20(14)19(21-15(22)11-35-26(21)28)13-8-16(29-2)23(32-5)17(9-13)30-3/h8-10,15,19,21-22,26,28H,11H2,1-7H3/t15-,19-,21-,22+,26-/m0/s1

InChI Key

TWNCKWAXYQVTHI-HGKWAGPFSA-N

Synonyms

9'-hydroxy-3,3',4,4',5,5'-hexamethoxy-7-acetoxy-9,9'-epoxy-2,7'-cyclolignan
aglacin I

Canonical SMILES

CC(=O)OC1C2COC(C2C(C3=C(C(=C(C=C13)OC)OC)OC)C4=CC(=C(C(=C4)OC)OC)OC)O

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2CO[C@@H]([C@@H]2[C@H](C3=C(C(=C(C=C13)OC)OC)OC)C4=CC(=C(C(=C4)OC)OC)OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.